1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride
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Description
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H32ClN5O and its molecular weight is 429.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds with pyrazoline and pyrazole derivatives have been synthesized from various starting materials, demonstrating their versatility in chemical synthesis. For instance, diazoethane adds to 2-methyl-1,4-naphthoquinone, producing regioisomeric pyrazoline as a mixture of epimers, illustrating regioisomerism in carbanion-quinone additions (Dean et al., 1980). Such reactivity patterns could provide insights into the synthesis pathways for the compound , emphasizing the importance of understanding regioisomerism and electrophilic reactions in the synthesis of complex molecules.
Biological Applications
Pyrazoline and pyrazole derivatives have been explored for their biological activities, including antibacterial and antifungal properties. A study demonstrated the synthesis of 2-pyrazolines and their evaluation for antimicrobial activity, indicating the potential of such compounds in pharmaceutical applications (Hassan, 2013). This highlights the broader relevance of investigating the biological properties of complex molecules, suggesting that the compound may also possess interesting biological activities worthy of exploration.
Properties
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-2-(1-methylindol-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O.ClH/c1-18-15-19(2)28(24-18)14-12-26-9-6-10-27(13-11-26)23(29)16-20-17-25(3)22-8-5-4-7-21(20)22;/h4-5,7-8,15,17H,6,9-14,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSWKCZDERGTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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